Gadolinium(3+);oxalate;decahydrate
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Overview
Description
Gadolinium(3+);oxalate;decahydrate: is a chemical compound with the formula Gd2(C2O4)3·10H2O. It is a coordination compound where gadolinium ions are coordinated by oxalate ions and water molecules. This compound is of interest due to its unique properties and applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions:
-
Reaction with Gadolinium Nitrate and Oxalic Acid:
- Gadolinium(3+);oxalate;decahydrate can be synthesized by reacting gadolinium nitrate with oxalic acid in an aqueous solution. The reaction typically occurs at room temperature, and the product precipitates out of the solution.
- Reaction Equation:
2Gd(NO3)3+3H2C2O4→Gd2(C2O4)3+6HNO3
-
Thermal Decomposition:
Industrial Production Methods:
- Industrial production of this compound typically involves large-scale precipitation reactions where gadolinium salts are reacted with oxalic acid under controlled conditions to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions:
-
Oxidation and Reduction:
- Gadolinium(3+);oxalate;decahydrate can undergo oxidation and reduction reactions, although these are less common compared to other types of reactions.
-
Substitution Reactions:
- It reacts with hydrochloric acid to produce gadolinium chloride and oxalic acid .
- Reaction Equation:
Gd2(C2O4)3+6HCl→2GdCl3+3H2C2O4
-
Hydrothermal Reactions:
- Under hydrothermal conditions, it reacts with sodium hydroxide to produce gadolinium hydroxide .
- Reaction Equation:
Gd2(C2O4)3+6NaOH→2Gd(OH)3+3Na2C2O4
Common Reagents and Conditions:
- Common reagents include hydrochloric acid, sodium hydroxide, and oxalic acid. Reaction conditions vary but often involve aqueous solutions and controlled temperatures.
Major Products Formed:
- Major products include gadolinium chloride, gadolinium hydroxide, and gadolinium oxide, depending on the specific reaction conditions.
Scientific Research Applications
Chemistry:
- Gadolinium(3+);oxalate;decahydrate is used in the synthesis of gadolinium oxide, which is a precursor for various gadolinium-based materials .
Biology and Medicine:
- Gadolinium-based compounds are widely used as contrast agents in magnetic resonance imaging (MRI) due to their paramagnetic properties . This compound can be a precursor for these contrast agents.
Industry:
Mechanism of Action
Molecular Targets and Pathways:
- The primary mechanism of action for gadolinium-based compounds in MRI is their ability to enhance the contrast of images by altering the relaxation times of water protons in the body. This is due to the paramagnetic properties of gadolinium ions, which have seven unpaired electrons .
Comparison with Similar Compounds
-
Gadolinium(3+);chloride:
- Similar in that it contains gadolinium ions but differs in its anionic counterpart (chloride instead of oxalate).
-
Gadolinium(3+);nitrate:
- Another gadolinium salt with nitrate as the anion.
-
Gadolinium(3+);sulfate:
- Contains sulfate ions instead of oxalate.
Uniqueness:
Properties
IUPAC Name |
gadolinium(3+);oxalate;decahydrate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C2H2O4.2Gd.10H2O/c3*3-1(4)2(5)6;;;;;;;;;;;;/h3*(H,3,4)(H,5,6);;;10*1H2/q;;;2*+3;;;;;;;;;;/p-6 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOJMYWALZOTAOX-UHFFFAOYSA-H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].O.O.O.O.O.O.O.O.O.O.[Gd+3].[Gd+3] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H20Gd2O22 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
758.7 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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